1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine
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Overview
Description
1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound with the molecular formula C19H29NO2S It is known for its unique structure, which includes a piperidine ring substituted with a cyclohexylphenylsulfonyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into binding pockets of receptors, potentially altering their function and signaling pathways.
Comparison with Similar Compounds
1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine can be compared with other similar compounds, such as:
1-[(4-Cyclohexylphenyl)sulfonyl]piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine: Contains a fluorophenyl group, which may alter its chemical properties and biological activity.
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclohexyl and dimethyl groups, which can influence its chemical behavior and interactions with biological targets.
Biological Activity
1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical formula. Its structure features a piperidine ring substituted with a sulfonyl group and a cyclohexylphenyl moiety, which contributes to its unique pharmacological profile.
- IUPAC Name : this compound
- Chemical Formula : C18H25N2O2S
- CAS Number : 496015-09-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known for its role in enzyme inhibition and antibacterial activity. The piperidine structure may also facilitate interactions with neurotransmitter receptors, indicating potential effects on the central nervous system.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections.
- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential application in treating infections.
Biological Activity Studies
Recent studies have evaluated the biological activities of related piperidine derivatives, providing insights into the expected effects of this compound.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity of various derivatives:
Compound | Bacterial Strain | Activity Level |
---|---|---|
A | Salmonella typhi | Strong |
B | Bacillus subtilis | Moderate |
C | Escherichia coli | Weak |
D | Staphylococcus aureus | Moderate |
Enzyme Inhibition Studies
Inhibition studies have shown that related sulfonamide compounds can significantly inhibit urease and AChE. The following table presents the IC50 values for selected compounds:
Compound | IC50 (µM) AChE | IC50 (µM) Urease |
---|---|---|
Compound 1 | 2.14 ± 0.003 | 6.28 ± 0.003 |
Compound 2 | 0.63 ± 0.001 | 2.39 ± 0.005 |
Compound 3 | 1.21 ± 0.005 | 2.15 ± 0.002 |
Case Studies
- Antibacterial Efficacy : A study evaluated a series of piperidine derivatives for their antibacterial properties, finding that those with a sulfonamide group exhibited enhanced activity against gram-negative bacteria.
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of piperidine derivatives, noting significant interactions with neurotransmitter systems that could lead to therapeutic applications in neurodegenerative disorders.
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-3,5-dimethylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2S/c1-15-12-16(2)14-20(13-15)23(21,22)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-11,15-17H,3-7,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRXUDBZTAXAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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